- Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders, United States, , ,
Cas no 955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate)
955028-90-7 structure
Product Name:tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
Número CAS:955028-90-7
MF:C11H21NO3
Megavatios:215.289343595505
MDL:MFCD18791216
CID:4661796
PubChem ID:69093057
Update Time:2025-05-23
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate
- 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-
- trans-1-Boc-3-methylpiperidin-4-ol
- SB22055
- (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol
- (3R,4S)-rel-1-Boc-3-met
- rel-1,1-Dimethylethyl (3R,4R)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)
- trans-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
- AS-52772
- rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- P15605
- cis-1-Boc-4-hydroxy-3-methylpiperidine
- trans-1-Boc-4-hydroxy-3-methylpiperidine
- trans-(3R,4R)-1-Boc-4-Hydroxy-3-methylpiperidine
- D79504
- MFCD18791216
- CS-0047862
- 955028-93-0
- EN300-211885
- (3R,4S)-rel-1-Boc-3-methylpiperidin-4-ol
- tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- AKOS025396267
- 1290191-92-2
- 955028-90-7
- (3R,4R)-1-Boc-4-hydroxy-3-methyl-piperidine
- EN300-317930
- SCHEMBL4560509
-
- MDL: MFCD18791216
- Renchi: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
- Clave inchi: PSDMSGJMWVMEMV-RKDXNWHRSA-N
- Sonrisas: C(N1CC[C@@H](O)[C@H](C)C1)(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 215.15214353g/mol
- Masa isotópica única: 215.15214353g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
- Complejidad: 235
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 49.8
- Xlogp3: 1.4
Propiedades experimentales
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 301.4±35.0 °C at 760 mmHg
- Punto de inflamación: 136.1±25.9 °C
- Presión de vapor: 0.0±1.4 mmHg at 25°C
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM294726-1g |
(3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 95%+ | 1g |
$408 | 2022-09-29 | |
| abcr | AB463601-1 g |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |
955028-90-7 | 1g |
€495.20 | 2023-04-21 | ||
| abcr | AB463601-5 g |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |
955028-90-7 | 5g |
€1,152.00 | 2022-03-01 | ||
| ChemScence | CS-0047862-100mg |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 100mg |
$124.0 | 2022-04-26 | ||
| ChemScence | CS-0047862-250mg |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 250mg |
$207.0 | 2022-04-26 | ||
| ChemScence | CS-0047862-1g |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 1g |
$413.0 | 2022-04-26 | ||
| ChemScence | CS-0047862-5g |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 5g |
$1238.0 | 2022-04-26 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB08383-25g |
1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel- |
955028-90-7 | 95% | 25g |
$2535 | 2023-09-07 | |
| TRC | T705663-10mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T705663-50mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 50mg |
$ 160.00 | 2022-06-02 |
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 2 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
Referencia
- Preparation of pyrrolidine GPR40 modulators for treating diabetes and related conditions and other diseases., World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 20 h, rt
Referencia
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C → rt; 48 h, rt
Referencia
- Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Thioxanthone , Bis(acetylacetonato)nickel , Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ; 1 h, 24 °C
Referencia
- Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids, Journal of the American Chemical Society, 2022, 144(46), 21278-21286
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- Iodomesitylene Diacetate
- rac-(3R,4R)-3-methylpiperidin-4-ol
- trans-1-Benzyl-3-methyl-piperidin-4-ol
- cis-1-tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- rel-1,1-Dimethylethyl (3R,4R)-4-(benzoyloxy)-3-methyl-1-piperidinecarboxylate
- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Literatura relevante
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
ASIACHEM I&E (JIANGSU) CO., LTD
Miembros de la medalla de oro
Proveedor de China
Lote